molecular formula C13H16N2O2 B11876298 (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol

Cat. No.: B11876298
M. Wt: 232.28 g/mol
InChI Key: DTCREAOGRQLTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol: is a complex organic compound characterized by the presence of a tetrahydropyran ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and solvents like methanol and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol include:

  • (Tetrahydro-2H-pyran-4-yl)methanol
  • 1H-indazole-4-methanol
  • (Tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

What sets this compound apart is its unique combination of the tetrahydropyran and indazole rings.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

[1-(oxan-2-yl)indazol-4-yl]methanol

InChI

InChI=1S/C13H16N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8,13,16H,1-2,6-7,9H2

InChI Key

DTCREAOGRQLTIK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.